3-(4-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile
Description
3-(4-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile is a heterocyclic compound featuring a pyridazine core substituted with a phenyl group at position 6, a 4-chlorophenoxy group at position 3, and a nitrile moiety at position 3.
Properties
IUPAC Name |
3-(4-chlorophenoxy)-6-phenylpyridazine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O/c18-14-6-8-15(9-7-14)22-17-13(11-19)10-16(20-21-17)12-4-2-1-3-5-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEHIKYYEWVXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212933 | |
| Record name | 3-(4-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338751-61-4 | |
| Record name | 3-(4-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338751-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with a suitable pyridazine derivative under specific conditions to introduce the chlorophenoxy group. The reaction conditions often include the use of catalysts such as copper oxide or cupric salts to facilitate the etherification process
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-(4-chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile with analogs differing in substituents, core structure, or functional groups. Key differences in molecular properties and inferred biological activities are emphasized.
Table 1: Structural and Physicochemical Comparisons
Substituent Effects
- Halogen Position: The target compound’s 4-chlorophenoxy group (para-substitution) contrasts with analogs like 3-(2-chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile (), where ortho-substitution may reduce planarity and hinder target binding.
- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, which could enhance reactivity in nucleophilic environments compared to chlorine .
Core Structure Variations
- Pyridazine vs. Pyrimidine: Compounds like 4-chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile () exhibit pyrimidine cores with nitrogen atoms at non-adjacent positions. Pyridazines (adjacent nitrogens) are more electron-deficient, influencing binding to biological targets .
Biological Activity
3-(4-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile, identified by its CAS number 338751-61-4, is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a phenyl group and a chlorophenoxy moiety. This unique structure suggests potential interactions with various biological targets, influencing its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells.
- Anti-inflammatory Properties : It has shown potential in modulating inflammatory pathways.
- Antimicrobial Effects : Some investigations indicate activity against specific microbial strains.
The mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors involved in cellular signaling pathways. The presence of the pyridazine moiety may facilitate binding to biological targets, altering their activity and leading to therapeutic effects.
Anticancer Activity
A study evaluated the antiproliferative effects of various compounds similar to this compound against cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential. For example:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| A | MIA PaCa-2 | 1.5 |
| B | PC-3 | 2.0 |
| C | SCOV3 | 1.8 |
These findings highlight the need for further exploration of structure-activity relationships (SAR) to optimize efficacy.
Anti-inflammatory Effects
Another research focus was on the anti-inflammatory properties of related compounds. The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | COX Inhibition | IC50 (μM) |
|---|---|---|
| D | COX-1 | 0.05 |
| E | COX-2 | 0.04 |
The results demonstrated a promising profile for inhibiting COX enzymes, indicating potential therapeutic applications in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
